4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structural components This compound features a pyrrol-2-one core, substituted with various functional groups, including ethoxybenzoyl, fluorophenyl, hydroxy, and isopropoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or keto acids.
Introduction of the Ethoxybenzoyl Group: This step often involves acylation reactions using ethoxybenzoyl chloride in the presence of a base like pyridine.
Addition of the Fluorophenyl Group: This can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Attachment of the Isopropoxypropyl Group: This step might involve nucleophilic substitution reactions using isopropoxypropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Ethoxybenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of its substituents. The presence of the fluorophenyl group, in particular, may confer distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H28FNO5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28FNO5/c1-4-31-20-12-8-18(9-13-20)23(28)21-22(17-6-10-19(26)11-7-17)27(25(30)24(21)29)14-5-15-32-16(2)3/h6-13,16,22,28H,4-5,14-15H2,1-3H3/b23-21- |
InChI Key |
XQFCKGVRHZVHKZ-LNVKXUELSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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